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Technical Support Center: Imaging of
Iophendylate Residues
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals involved in spinal

imaging. The following information addresses the differentiation of iophendylate (formerly

marketed as Pantopaque® or Myodil®) residues from other spinal pathologies.

Frequently Asked Questions (FAQs)
Q1: What is iophendylate and why is it a concern in spinal imaging?

A1: Iophendylate is an oil-based contrast medium that was widely used for myelography from

the 1940s until the late 1980s.[1][2] Due to its oily, lipophilic nature, it was often incompletely

removed after the procedure and can persist in the subarachnoid space for decades.[1][3]

These residues can elicit a chronic inflammatory response, leading to a condition known as

adhesive arachnoiditis, which can be painful and debilitating.[3] On imaging, these residues

can mimic other spinal pathologies, including tumors, creating diagnostic challenges.

Q2: What are the typical imaging characteristics of iophendylate residues on CT scans?

A2: Due to its iodine content, iophendylate is hyperdense on computed tomography (CT)

scans, meaning it appears bright. The residues often present as multiple, well-defined, high-
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attenuation droplets or linear collections within the spinal canal. The high density of

iophendylate results in high Hounsfield Unit (HU) values, significantly greater than surrounding

soft tissues and cerebrospinal fluid (CSF).

Q3: How do iophendylate residues appear on Magnetic Resonance Imaging (MRI)?

A3: The MRI appearance of iophendylate is characteristic and relates to its oily composition. It

typically demonstrates:

T1-weighted images: High signal intensity (hyperintense), similar to fat.

T2-weighted images: Variable signal intensity, but often low (hypointense).

Fat-suppressed T1-weighted images: Iophendylate remains hyperintense, unlike fat which

would be suppressed (appear dark). This is a key feature in differentiating it from fatty

lesions like lipomas.

Q4: What is iophendylate-induced arachnoiditis and what are its imaging features?

A4: Iophendylate-induced arachnoiditis is a chronic inflammation of the arachnoid mater, one

of the membranes surrounding the spinal cord, caused by the irritant effect of residual contrast

material. The pathological process involves a fibrovascular proliferation of the leptomeninges

with granuloma formation.

The imaging findings of arachnoiditis can be varied and are best visualized on MRI. Common

features include:

Nerve root clumping: The nerve roots of the cauda equina adhere to each other, forming a

single soft tissue mass in the center of the thecal sac.

"Empty thecal sac" sign: Nerve roots adhere to the periphery of the thecal sac, leaving the

central portion appearing empty.

Soft tissue mass: A collection of inflammatory tissue can obliterate the subarachnoid space.

Arachnoid septations and CSF loculations: The formation of scar tissue can create

compartments within the subarachnoid space, trapping CSF.
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Syrinx formation: Altered CSF dynamics due to adhesions can lead to the development of a

fluid-filled cavity (syrinx) within the spinal cord.

Q5: Which spinal pathologies can mimic iophendylate residues on imaging?

A5: The primary differential diagnoses for iophendylate residues on MRI, particularly due to

their T1 hyperintensity, include:

Spinal Lipoma: A benign tumor composed of fat cells. Differentiation is crucial and is

achieved with fat-suppression sequences, where lipomas will lose signal and iophendylate
will not.

Hemorrhage (Methemoglobin): Subacute hemorrhage can appear hyperintense on T1-

weighted images. Clinical history and other imaging sequences can help in differentiation.

Melanoma Metastases: These tumors can have high T1 signal due to the paramagnetic

properties of melanin.

Dermoid or Epidermoid Cysts: Ruptured cysts can release fatty contents that appear as

hyperintense droplets on T1-weighted images.

Arachnoiditis induced by iophendylate can mimic an intramedullary spinal cord tumor on MRI.

Troubleshooting Guides
Problem: A spinal lesion appears hyperintense on T1-weighted MRI, and it is unclear if it is an

iophendylate residue or a lipoma.

Solution:

Review Fat-Suppressed Sequences: This is the most critical step. Iophendylate will remain

hyperintense on T1-weighted images with fat suppression, while a lipoma will show a marked

decrease in signal intensity.

Check Patient History: A history of myelography, particularly before the 1990s, is highly

suggestive of iophendylate residues.
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Correlate with CT: If available, a non-contrast CT scan will show the characteristic

hyperdensity of iophendylate.

Problem: Imaging findings are suggestive of arachnoiditis, but the cause is unknown.

Solution:

Careful History Taking: Inquire about previous spinal procedures, including myelography,

spinal surgery, spinal anesthesia, trauma, or infections, as these are all potential causes of

arachnoiditis.

Look for Iophendylate Droplets: Scrutinize all imaging sequences, particularly T1-weighted

MRI and CT, for the tell-tale droplets of iophendylate, which would confirm the etiology.

Consider Other Causes: If no history of iophendylate exposure is present, other causes

such as infection (e.g., tuberculosis), inflammatory conditions, or prior subarachnoid

hemorrhage should be investigated.

Data Presentation
Table 1: Imaging Characteristics of Iophendylate Residues vs. Differential Diagnoses
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Pathology
CT
Appearance
(HU)

T1-Weighted
MRI

T2-Weighted
MRI

T1-Weighted
MRI with Fat
Suppression

Iophendylate

Residue

Hyperdense

(High HU)
Hyperintense Hypointense Hyperintense

Spinal Lipoma
Hypodense (-50

to -100 HU)
Hyperintense

Isointense to

Hyperintense

Hypointense

(Signal loss)

Subacute

Hemorrhage

Hyperdense (50-

100 HU)
Hyperintense Hyperintense Hyperintense

Melanoma

Metastasis
Variable Hyperintense Variable Hyperintense

Arachnoiditis
Normal or soft

tissue density

Isointense to

CSF

Variable, can be

hyperintense

No specific

change

Table 2: Typical MRI Signal Intensities of Spinal Tissues

Tissue T1-Weighted Signal T2-Weighted Signal

Cerebrospinal Fluid (CSF) Low High

Spinal Cord Intermediate Intermediate

Fat (in bone marrow) High Intermediate to High

Muscle Intermediate Low

Intervertebral Disc Intermediate High (nucleus), Low (annulus)

Cortical Bone Low Low

Experimental Protocols
Standard MRI Protocol for Suspected Spinal Pathology

This protocol is designed to provide a comprehensive evaluation of the spinal cord, nerve

roots, and surrounding structures.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Positioning: Supine, with the spine centered in the coil.

Sequences:

Sagittal T1-weighted spin-echo: Provides excellent anatomical detail of the vertebral

bodies and spinal cord.

Sagittal T2-weighted fast spin-echo: Sensitive for detecting edema and other fluid-related

abnormalities within the spinal cord and discs.

Sagittal STIR (Short Tau Inversion Recovery): A fat-suppression technique that is very

sensitive to fluid and edema in the bone marrow and soft tissues.

Axial T1-weighted spin-echo: Provides detailed anatomy of the spinal canal, intervertebral

foramina, and nerve roots at specific levels.

Axial T2-weighted fast spin-echo: Complements the axial T1, providing better visualization

of the thecal sac and nerve roots.

Post-contrast T1-weighted spin-echo with fat suppression (if indicated): Performed after

intravenous administration of a gadolinium-based contrast agent to evaluate for

enhancement in tumors, infections, or areas of inflammation. This is crucial for

differentiating iophendylate from enhancing pathologies.

Standard CT Myelography Protocol

CT myelography is typically reserved for cases where MRI is contraindicated.

Contrast Injection: A non-ionic, water-soluble iodinated contrast agent is injected into the

thecal sac via a lumbar puncture under fluoroscopic guidance.

Patient Positioning: The patient is positioned to allow the contrast to flow to the region of

interest (e.g., Trendelenburg for cervical spine).

CT Acquisition: Helical CT images are acquired through the area of interest.

Reconstructions: Multiplanar reformations (sagittal and coronal) are generated from the axial

dataset to provide a comprehensive view of the spinal canal and nerve roots.
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Mandatory Visualization
Chemical Structure of Iophendylate

Click to download full resolution via product page

Caption: Chemical structure of Iophendylate.
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Caption: Workflow for differentiating T1 hyperintense spinal lesions.
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Pathogenesis of Iophendylate-Induced Arachnoiditis
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Caption: Pathogenesis of iophendylate-induced arachnoiditis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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